ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate, also known as ECOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECOA is a synthetic compound that is derived from piperazine and acetate, and it has been shown to have a wide range of biological and pharmacological properties. In
Mechanism of Action
The mechanism of action of ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the regulation of various physiological processes, including muscle contraction, heart rate, and cognitive function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the reduction of oxidative stress, and the modulation of neurotransmitter levels. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory and painful conditions.
Advantages and Limitations for Lab Experiments
Ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate has several advantages for use in lab experiments, including its high potency and selectivity for acetylcholinesterase. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate, including the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its potential side effects and toxicity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Scientific Research Applications
Ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to have antibacterial, antifungal, and antitumor properties. In pharmacology, this compound has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O3/c1-2-22-14(20)8-13-15(21)18-5-6-19(13)9-10-3-4-11(16)12(17)7-10/h3-4,7,13H,2,5-6,8-9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCWJGQSNBHACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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